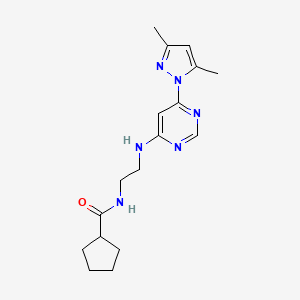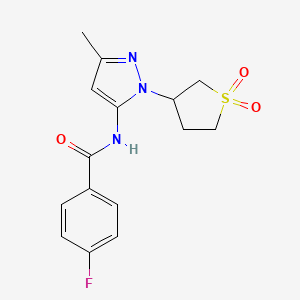![molecular formula C16H16ClNO2 B2559884 (4-chlorophenyl)[4-(2-furyl)-1-methyltetrahydro-1H-pyrrol-3-yl]methanone CAS No. 478043-76-4](/img/structure/B2559884.png)
(4-chlorophenyl)[4-(2-furyl)-1-methyltetrahydro-1H-pyrrol-3-yl]methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4-chlorophenyl)[4-(2-furyl)-1-methyltetrahydro-1H-pyrrol-3-yl]methanone, also known as 4-chloro-N-[4-(2-furyl)-1-methyltetrahydro-1H-pyrrol-3-yl]benzamide, is an organic compound belonging to the class of benzamides. It is a white crystalline solid with a molecular weight of 325.9 g/mol. It is soluble in water and ethanol, and has a melting point range of 159-162 °C. 4-chloro-N-[4-(2-furyl)-1-methyltetrahydro-1H-pyrrol-3-yl]benzamide has a variety of applications in scientific research, including as a potential therapeutic agent for treating inflammation, cancer, and other diseases.
Aplicaciones Científicas De Investigación
Environmental Impact and Degradation
Chlorophenols in the Environment : Chlorophenols, including 4-chlorophenol, are extensively reviewed for their environmental impact. They exhibit moderate toxic effects to mammalian and aquatic life, with long-term exposure potentially leading to considerable toxicity in fish. These compounds' persistence varies with environmental conditions, and they exhibit low bioaccumulation but a notable organoleptic effect. Understanding the behavior of chlorophenol compounds can guide the environmental management of related chemicals (Krijgsheld & Gen, 1986).
DDT and Chlorophenol Isomers : Studies on the environmental fate of DDT highlight the transformation of isomers and their impact on ecosystems. The analysis of DDT isomers provides insights into the environmental processes affecting similar compounds, helping to understand how (4-chlorophenyl)[4-(2-furyl)-1-methyltetrahydro-1H-pyrrol-3-yl]methanone might behave or be analyzed in environmental contexts (Ricking & Schwarzbauer, 2012).
Municipal Solid Waste Incineration and Chlorophenols : Research on municipal solid waste incineration addresses the formation and degradation of chlorophenols, underscoring their role as precursors to dioxins. This context might be relevant for assessing the disposal and environmental degradation pathways of complex chlorophenyl compounds (Peng et al., 2016).
Toxicological Effects and Mechanisms
Toxic Effects in Fish : The toxicological profile of chlorophenols in aquatic organisms, particularly fish, reveals oxidative stress, immune system alterations, endocrine disruption, and potential carcinogenic effects. Such studies could inform safety and environmental risk assessments of related chemicals (Ge et al., 2017).
Degradation Technologies
Zero Valent Iron for Chlorophenol Degradation : Research on the use of zero valent iron and bimetallic systems for the degradation of chlorophenols may offer insights into potential remediation strategies for contaminants, including complex chlorophenyl compounds. Such technologies could be applicable for reducing the environmental impact of various chlorinated organics (Gunawardana et al., 2011).
Propiedades
IUPAC Name |
(4-chlorophenyl)-[4-(furan-2-yl)-1-methylpyrrolidin-3-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16ClNO2/c1-18-9-13(15-3-2-8-20-15)14(10-18)16(19)11-4-6-12(17)7-5-11/h2-8,13-14H,9-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FIMPJCWBSXAFIG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CC(C(C1)C(=O)C2=CC=C(C=C2)Cl)C3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![9-(4-chlorophenyl)-1-methyl-3-(naphthalen-1-ylmethyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/no-structure.png)
![2-phenyl-N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)thiazole-4-carboxamide](/img/structure/B2559806.png)
![N-[2-[[4-(2,2-Dimethylpropyl)-1,3-thiazol-2-yl]amino]-2-oxoethyl]-N-methylprop-2-enamide](/img/structure/B2559807.png)
![[4-(1H-Benzoimidazol-2-yl)-piperidin-1-yl]-cyclohexyl-methanone](/img/structure/B2559809.png)
![(1S,5S)-1-Chloro-6,6,7,7-tetrafluoro-3-azabicyclo[3.2.0]heptane;hydrochloride](/img/structure/B2559810.png)


![N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)naphthalene-1-sulfonamide](/img/structure/B2559819.png)
![4-[2-(Phenylsulfonyl)ethyl]thiomorpholine](/img/structure/B2559820.png)

![N-(4,6-dichlorobenzo[d]thiazol-2-yl)acetamide](/img/structure/B2559823.png)
![2-(2-(3-(4-chlorophenyl)ureido)thiazol-4-yl)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetamide](/img/structure/B2559824.png)